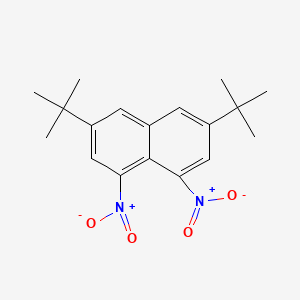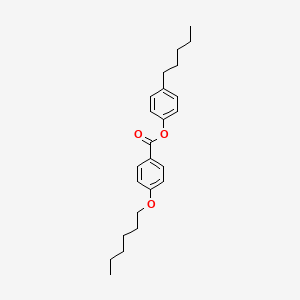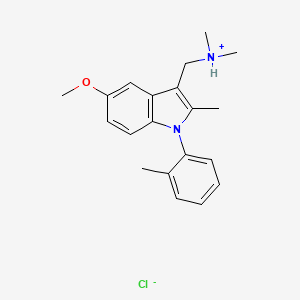![molecular formula C38H62O3S2 B13735757 Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl- CAS No. 4142-74-9](/img/structure/B13735757.png)
Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups, ether linkages, and thioether functionalities, making it a versatile compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] typically involves the reaction of 4-methyl-6-nonylphenol with 2,2’-oxybis(2,1-ethanediylthiomethylene) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the precise control of reaction parameters and the use of advanced purification techniques, such as distillation and chromatography, to isolate the final product.
化学反応の分析
Types of Reactions
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The thioether linkages can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Nitro, sulfo, and halogenated phenolic compounds.
科学的研究の応用
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant properties. The thioether linkages can interact with thiol-containing enzymes, potentially modulating their activity. Additionally, the compound’s unique structure allows it to interact with cellular membranes, influencing membrane stability and function.
類似化合物との比較
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-
Uniqueness
Phenol, 2,2’-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-] is unique due to its combination of phenolic, ether, and thioether functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
特性
CAS番号 |
4142-74-9 |
|---|---|
分子式 |
C38H62O3S2 |
分子量 |
631.0 g/mol |
IUPAC名 |
2-[2-[2-[(2-hydroxy-5-methyl-3-nonylphenyl)methylsulfanyl]ethoxy]ethylsulfanylmethyl]-4-methyl-6-nonylphenol |
InChI |
InChI=1S/C38H62O3S2/c1-5-7-9-11-13-15-17-19-33-25-31(3)27-35(37(33)39)29-42-23-21-41-22-24-43-30-36-28-32(4)26-34(38(36)40)20-18-16-14-12-10-8-6-2/h25-28,39-40H,5-24,29-30H2,1-4H3 |
InChIキー |
ZHEOXZXROVDONK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)C)CSCCOCCSCC2=CC(=CC(=C2O)CCCCCCCCC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


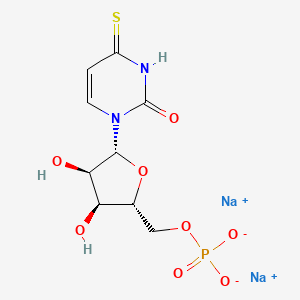
![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)

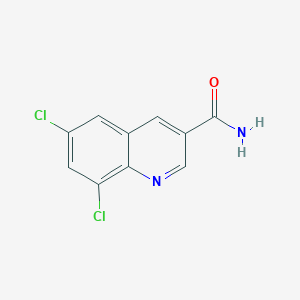

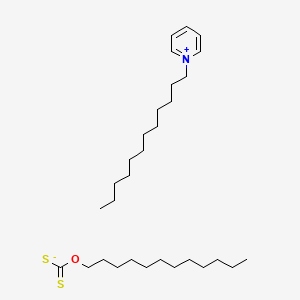

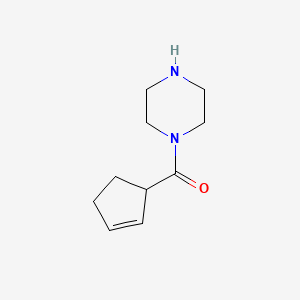

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)

